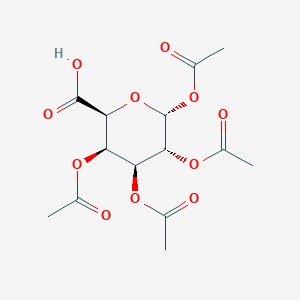
(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with a unique structure. It is characterized by its tetraacetoxy groups attached to a tetrahydro-2H-pyran ring, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid typically involves the protection of hydroxyl groups followed by acetylation. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine to achieve acetylation . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where acetoxy groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted tetrahydro-2H-pyran compounds .
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
Biologically, this compound is studied for its potential interactions with enzymes and other biomolecules. It serves as a model compound in understanding the behavior of similar structures in biological systems .
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies are conducted to explore its role in drug development and its effects on biological pathways .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function . The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- Quercetin 3-D-galactoside (Q3G)
Uniqueness
What sets (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid apart from similar compounds is its specific arrangement of acetoxy groups and its reactivity profile. This unique structure allows for distinct interactions and reactions that are not observed in other similar compounds .
Properties
Molecular Formula |
C14H18O11 |
|---|---|
Molecular Weight |
362.29 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10+,11+,12-,14+/m1/s1 |
InChI Key |
FHWVABAZBHDMEY-LARJDALCSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















